Specific PI3K Isoform Inhibition Profile: A Differentiated Mechanism from eIF4A-Targeting Analogs
3'-Hydroxydehydroaglaiastatin is reported to be a PI3K inhibitor, with defined IC50 values against three specific isoforms: PI3Kγ (2.4 μM), PI3Kδ (3.0 μM), and PI3Kβ (5.4 μM) . In contrast, the primary mechanism of action for the broader flavagline class, including compounds like aglaiastatin, rocaglamide, and dehydroaglaiastatin, is the inhibition of the translation initiation factor eIF4A [1]. This represents a significant divergence in target engagement.
| Evidence Dimension | Primary Molecular Target (In Vitro) |
|---|---|
| Target Compound Data | PI3Kγ, PI3Kδ, and PI3Kβ inhibition with IC50 values of 2.4, 3.0, and 5.4 µM, respectively |
| Comparator Or Baseline | Flavagline class (e.g., aglaiastatin, rocaglamide, dehydroaglaiastatin) with primary activity as eIF4A translation inhibitors |
| Quantified Difference | Target compound is a direct PI3K inhibitor, a mechanism distinct from the class's known primary eIF4A inhibition. |
| Conditions | PI3K enzyme inhibition assay |
Why This Matters
This unique PI3K inhibition profile justifies the procurement of 3'-Hydroxydehydroaglaiastatin over other flavaglines for research explicitly targeting the PI3K pathway rather than translation initiation.
- [1] Hausott B, et al. Flavaglines: a group of efficient growth inhibitors block cell cycle progression and induce apoptosis in colorectal cancer cells. Int J Cancer. 2004;109(6):933-40. View Source
